4-Methoxybenzofuran-2-ol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H8O3 |
|---|---|
Molecular Weight |
164.16 g/mol |
IUPAC Name |
4-methoxy-1-benzofuran-2-ol |
InChI |
InChI=1S/C9H8O3/c1-11-7-3-2-4-8-6(7)5-9(10)12-8/h2-5,10H,1H3 |
InChI Key |
CXNBXGKMWQADMU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1C=C(O2)O |
Origin of Product |
United States |
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the precise structure of an organic molecule by mapping the carbon and hydrogen framework.
Proton Nuclear Magnetic Resonance (¹H NMR) Applications in Structural Assignment
A ¹H NMR spectrum for 4-Methoxybenzofuran-2-ol would be expected to show distinct signals for each unique proton in the molecule. Analysis of the chemical shifts would indicate the electronic environment of the protons (e.g., aromatic vs. aliphatic), integration would reveal the ratio of protons, and splitting patterns (multiplicity) would elucidate the connectivity between neighboring protons. However, specific peak assignments, chemical shifts, and coupling constants are not available.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy for Carbon Framework Analysis
The ¹³C NMR spectrum would provide information on the number of unique carbon environments and their nature (e.g., aromatic, olefinic, methoxy (B1213986), or carbons bearing a hydroxyl group). The chemical shifts for each carbon atom in the benzofuran (B130515) ring, the methoxy group, and the carbon at the 2-position would be essential for confirming the carbon skeleton. This experimental data is currently unavailable.
Distortionless Enhancement by Polarization Transfer (DEPT) NMR
DEPT NMR experiments (typically DEPT-90 and DEPT-135) are instrumental in differentiating between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. A DEPT analysis of this compound would definitively identify the CH groups on the aromatic ring, the CH-OH group at the 2-position, and the CH₃ of the methoxy group, while quaternary carbons would be absent or identified by comparison with the standard ¹³C NMR spectrum. Without the spectral output, this analysis cannot be performed.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Proximity Analysis
Two-dimensional NMR techniques are crucial for unambiguously assembling the molecular structure.
COSY (Correlation Spectroscopy) would establish proton-proton (¹H-¹H) coupling networks, confirming the connectivity of protons on the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of each proton to its corresponding carbon.
The correlation data from these experiments is necessary for a complete structural elucidation but could not be located.
Vibrational Spectroscopy
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
An FT-IR spectrum of this compound would display characteristic absorption bands corresponding to the various functional groups present. Key expected vibrations would include a broad O-H stretch for the hydroxyl group, C-H stretching for the aromatic ring and methoxy group, C=C stretching for the aromatic ring, and C-O stretching for the ether and alcohol functionalities. The precise wavenumbers (cm⁻¹) of these bands are needed for a detailed analysis but are not documented in the available resources.
Due to the absence of specific experimental data for this compound, a detailed and accurate article that adheres to the strict content requirements cannot be generated.
Raman Spectroscopy Applications
Raman spectroscopy is a non-destructive analytical technique that provides detailed information about molecular vibrations, making it an invaluable tool for chemical structure identification. diva-portal.org By revealing a molecule's unique vibrational signature, it serves as a molecular "fingerprint". diva-portal.org This method is particularly advantageous for its minimal sample preparation requirements and rapid analysis time. diva-portal.org
For this compound, Raman spectroscopy can be employed to identify and confirm the presence of its key functional groups. The spectrum would exhibit characteristic peaks corresponding to the vibrations of the benzofuran core, the methoxy group, and the hydroxyl group. While specific experimental data for this compound is not widely published, the expected Raman shifts can be predicted based on the analysis of analogous compounds and known group frequencies. nih.gov
Key vibrational modes anticipated in the Raman spectrum of this compound include C-H stretching of the aromatic ring and methoxy group, C=C stretching within the benzene (B151609) and furan (B31954) rings, C-O stretching for the ether, furan, and alcohol moieties, and the O-H stretching of the hydroxyl group.
Table 1: Predicted Characteristic Raman Shifts for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| O-H Stretch | Alcohol (-OH) | 3200-3600 |
| C-H Stretch (Aromatic) | Benzene Ring | 3000-3100 |
| C-H Stretch (Aliphatic) | Methoxy (-OCH₃) | 2850-3000 |
| C=C Stretch (Aromatic) | Benzofuran Core | 1450-1650 |
| C-O Stretch (Aryl Ether) | Methoxy Group | 1200-1275 |
| C-O Stretch (Alcohol) | Alcohol (-OH) | 1000-1260 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and deduce its structure by analyzing the fragmentation pattern of its molecular ion. jchps.comnumberanalytics.com For aromatic compounds like benzofurans, the molecular ion peak is often strong and readily identifiable. libretexts.org
The molecular formula of this compound is C₉H₈O₃, corresponding to a molecular weight of approximately 164.16 g/mol . Therefore, in an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺•) would be expected at a mass-to-charge ratio (m/z) of 164.
The fragmentation of this molecular ion would provide crucial information for structural confirmation. Common fragmentation pathways for related benzofuran and methoxy-substituted aromatic compounds involve the loss of small, stable molecules or radicals. researchgate.net For this compound, key fragmentation steps would likely include the loss of a methyl radical (•CH₃) from the methoxy group, loss of a hydroxyl radical (•OH) from the alcohol group, or the elimination of carbon monoxide (CO). researchgate.netmiamioh.edu
Table 2: Predicted Mass Spectrometry Fragmentation for this compound
| m/z Value | Proposed Fragment Ion | Neutral Loss |
|---|---|---|
| 164 | [C₉H₈O₃]⁺• | Molecular Ion (M⁺•) |
| 149 | [M - CH₃]⁺ | •CH₃ (from -OCH₃) |
| 147 | [M - OH]⁺ | •OH (from -OH) |
| 136 | [M - CO]⁺• | CO (from furan ring) |
| 133 | [M - OCH₃]⁺ | •OCH₃ |
| 121 | [M - CH₃ - CO]⁺ | •CH₃ and CO |
Chiroptical Spectroscopy
Chiroptical spectroscopy encompasses techniques that probe the interaction of chiral molecules with polarized light. These methods are essential for determining the absolute configuration and conformational properties of enantiomeric compounds.
Circular Dichroism (CD) spectroscopy is a form of absorption spectroscopy that measures the difference in the absorption of left- and right-handed circularly polarized light by a chiral molecule. nih.gov The compound this compound possesses a chiral center at the C2 position, where the hydroxyl group is attached. This means it can exist as two non-superimposable mirror images, the (R)- and (S)-enantiomers.
CD spectroscopy is an ideal technique for studying such molecules. The two enantiomers will produce CD spectra that are perfect mirror images of each other, exhibiting opposite Cotton effects (positive or negative peaks). rsc.org This characteristic allows for the unambiguous assignment of the absolute configuration of a purified enantiomer, often by comparing experimental spectra with theoretical calculations. rsc.org
Furthermore, CD spectroscopy is highly sensitive to the conformation of molecules and their interactions with other substances. nih.gov For instance, if this compound binds to a macromolecule such as a protein, changes in its CD spectrum can provide valuable information about the binding event and any induced conformational changes in either the small molecule or the protein. nih.gov
Table 3: Hypothetical Circular Dichroism Data for Enantiomers of this compound
| Enantiomer | λmax (nm) | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) |
|---|---|---|
| (R)-4-Methoxybenzofuran-2-ol | ~280 | Positive Value |
| (S)-4-Methoxybenzofuran-2-ol | ~280 | Negative Value |
Fluorescence Spectroscopy for Molecular Interactions and Dynamics
Fluorescence spectroscopy is a highly sensitive technique that investigates the electronic excited states of fluorescent molecules, or fluorophores. Many aromatic systems, including the benzofuran scaffold, exhibit intrinsic fluorescence, making this technique particularly suitable for their study. nih.govresearchgate.netrsc.org
The aromatic nature of this compound suggests it is likely to be fluorescent. This property can be exploited to study its behavior in various environments. The fluorescence emission spectrum (intensity and wavelength of maximum emission) is often highly sensitive to the polarity of the local environment and to specific molecular interactions.
For example, the binding of this compound to a biological macromolecule like bovine serum albumin (BSA) can be monitored by observing the quenching or enhancement of its intrinsic fluorescence. researchgate.net Such studies can yield quantitative data on binding affinities (dissociation constants) and stoichiometry. nih.gov Additionally, fluorescence-based techniques can provide insights into the dynamics of molecular processes.
Table 4: Applications of Fluorescence Spectroscopy for this compound
| Application | Information Obtained | Experimental Observation |
|---|---|---|
| Binding Studies (e.g., with proteins) | Binding constant (KD), stoichiometry | Change in fluorescence intensity (quenching/enhancement), shift in emission wavelength |
| Environmental Sensing | Information on local polarity/microenvironment | Solvatochromic shifts (changes in emission spectra in different solvents) |
| Conformational Analysis | Changes in molecular shape or flexibility | Variations in fluorescence lifetime or quantum yield |
Computational and Theoretical Investigations of 4 Methoxybenzofuran 2 Ol
Quantum Chemical Calculations
Quantum chemical calculations are fundamental tools for understanding the intrinsic properties of a molecule at the electronic level. These computational methods allow for the prediction of molecular structure, reactivity, and various spectroscopic properties.
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a powerful and widely used computational method in quantum chemistry to investigate the electronic structure of molecules. irjweb.comrsc.org This approach is based on the principle that the energy of a molecule can be determined from its electron density. DFT calculations, often utilizing functionals like B3LYP, are instrumental in predicting a wide range of molecular properties with a good balance of accuracy and computational cost. irjweb.comrsc.orgresearchgate.net
Electronic Structure Elucidation (HOMO-LUMO Gap Analysis)
The electronic structure of a molecule is central to its chemical behavior. Key to this understanding is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), collectively known as the frontier molecular orbitals. youtube.comrowansci.com The HOMO is the orbital with the highest energy that contains electrons and acts as an electron donor, while the LUMO is the lowest energy orbital that is empty and can act as an electron acceptor. youtube.comlibretexts.org
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic properties. irjweb.com A small HOMO-LUMO gap suggests that a molecule is more reactive and can be easily excited, whereas a large gap indicates high stability and low reactivity. irjweb.com This energy gap is also fundamental in understanding the electronic absorption spectra of a compound. scirp.org For a detailed study of 4-Methoxybenzofuran-2-ol, DFT calculations would be employed to determine the energies of the HOMO and LUMO and the resulting energy gap, providing insight into its potential reactivity and electronic behavior. researchgate.net
Charge Density Distribution
Charge density distribution analysis provides a map of the electron density within a molecule, revealing how charge is distributed among the atoms. This is crucial for understanding a molecule's polarity, electrostatic interactions, and reactive sites. Methods like Mulliken population analysis, derived from quantum chemical calculations, can assign partial charges to each atom in the molecule. scirp.org
For this compound, this analysis would identify the electron-rich and electron-deficient centers. It is expected that the oxygen atoms of the hydroxyl and methoxy (B1213986) groups would exhibit negative partial charges, making them nucleophilic sites, while adjacent carbon and hydrogen atoms would carry partial positive charges. Understanding this distribution is key to predicting how the molecule will interact with other reagents. nih.gov
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a visual tool used to understand the charge distribution and reactivity of molecules. wolfram.comresearchgate.netlibretexts.org An MEP map illustrates the electrostatic potential on the surface of a molecule, using a color scale to indicate different charge regions. wolfram.comresearchgate.net Typically, red-colored regions represent areas of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue-colored regions indicate positive electrostatic potential (electron-deficient), prone to nucleophilic attack. researchgate.net Green areas denote regions of neutral potential. researchgate.net
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory focuses on the interactions between the HOMO and LUMO of reacting species to explain chemical reactivity and reaction mechanisms. rowansci.comlibretexts.orgfiveable.me The shapes and spatial distributions of the HOMO and LUMO are just as important as their energies. rowansci.com FMO analysis helps predict where a molecule is likely to donate or accept electrons in a chemical reaction. youtube.comrsc.org
For this compound, visualizing the HOMO would show the regions from which an electron is most likely to be donated in a reaction with an electrophile. Conversely, the LUMO visualization would indicate the areas where the molecule is most likely to accept an electron from a nucleophile. This analysis is fundamental to understanding its role in various chemical transformations.
Vibrational Frequency Calculations and Comparison with Experimental Data
Computational vibrational frequency analysis is used to predict the infrared (IR) and Raman spectra of a molecule. researchgate.netresearchgate.net By calculating the harmonic vibrational frequencies using DFT methods, a theoretical spectrum can be generated. researchgate.netnih.gov This calculated spectrum can then be compared with experimental data obtained from FT-IR and FT-Raman spectroscopy. researchgate.netmdpi.com
A good agreement between the calculated and experimental frequencies serves to validate the accuracy of the computational method and the optimized molecular geometry used in the calculations. researchgate.net Furthermore, potential energy distribution (PED) analysis can be performed to provide a detailed assignment of the vibrational modes to specific atomic motions, such as stretching, bending, and torsional vibrations within the molecule. mdpi.com For this compound, this comparative study would confirm its structural characterization and provide a deeper understanding of its dynamic properties. In many cases, calculated frequencies are scaled by an empirical factor to better match experimental results, accounting for anharmonicity and other systematic errors in the calculations. nih.gov
Electron Correlation Effects and Relativistic Effects in Calculations
In the computational analysis of molecular systems, achieving high accuracy requires accounting for complex electronic behaviors. For this compound, a molecule composed of relatively light elements (carbon, hydrogen, and oxygen), the primary consideration is the electron correlation effect, while relativistic effects are generally negligible.
Electron Correlation: This effect arises from the instantaneous repulsion between electrons, a factor that is not fully captured by mean-field theories like the Hartree-Fock (HF) method. The motion of each electron is correlated with the motion of all other electrons, and failing to account for this leads to an overestimation of the total electronic energy and inaccuracies in predicted molecular properties. For organic molecules like this compound, including electron correlation is crucial for the accurate prediction of properties such as reaction energies, spectroscopic constants, and non-linear optical properties. Methods that incorporate electron correlation include Møller-Plesset perturbation theory (MP2, MP3, etc.), Configuration Interaction (CI), and Coupled-Cluster (CC) theory, with CCSD(T) often considered the "gold standard" for its high accuracy. sfu.caresearchgate.net
Relativistic Effects: These effects become significant for molecules containing heavy elements, where the core electrons travel at speeds approaching the speed of light. uba.arresearchgate.net This high velocity leads to a relativistic increase in the electron's mass and a contraction of s and p orbitals, among other consequences. uba.arresearchgate.net These phenomena can profoundly influence molecular geometry, bond energies, and electronic properties. researchgate.net However, for this compound, which lacks heavy atoms, these effects are not chemically significant and are typically omitted from calculations to reduce computational expense. The theoretical frameworks for including these effects, such as the Dirac equation, are reserved for systems involving elements from the lower part of the periodic table. researchgate.netuba.ar
Non-Linear Optical (NLO) Property Prediction
Computational chemistry provides powerful tools for predicting the non-linear optical (NLO) properties of molecules, which are of great interest for applications in optoelectronics and materials science. nih.gov For this compound, theoretical calculations, primarily using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), can elucidate its potential as an NLO material. doi.org
The NLO response of a molecule is determined by its change in dipole moment and polarizability under an external electric field. Key parameters calculated to predict NLO behavior include the first hyperpolarizability (β) and second hyperpolarizability (γ). A large β value is indicative of a strong second-order NLO response. These calculations are typically performed using functionals like B3LYP or CAM-B3LYP, which have shown good agreement with experimental results for organic molecules. doi.org The presence of donor (-OCH₃, -OH) and acceptor groups within a π-conjugated system, characteristic of the benzofuran (B130515) core, is a known strategy for enhancing NLO properties. Computational models can predict these values, guiding the synthesis of new materials with tailored optical characteristics. nih.govresearchgate.net
| Property | Symbol | Description | Predicted Significance for this compound |
| Dipole Moment | µ | Measures the separation of positive and negative charges in a molecule. | Moderate, due to polar methoxy and hydroxyl groups. |
| Polarizability | α | The ability of the electron cloud to be distorted by an external electric field. | Moderate, influenced by the aromatic benzofuran system. |
| First Hyperpolarizability | β | A measure of the second-order NLO response. | Potentially significant due to the donor-π system. |
| Second Hyperpolarizability | γ | A measure of the third-order NLO response. | Calculated for higher-order effects. |
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For this compound, particularly in the context of its interaction with biological macromolecules, MD simulations offer insights that static models like molecular docking cannot provide. nih.gov These simulations can reveal the stability of a protein-ligand complex, the conformational flexibility of the ligand within the binding site, and the detailed network of interactions that stabilize the binding. physchemres.org
An MD simulation typically begins with the coordinates from a molecular docking pose. The complex is solvated in a water box with appropriate ions to mimic physiological conditions. The system's energy is then minimized, followed by a simulation run where Newton's equations of motion are solved for all atoms over a period of nanoseconds to microseconds. Analysis of the resulting trajectory can provide key metrics such as Root Mean Square Deviation (RMSD) to assess the stability of the complex, and Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein and ligand. physchemres.org Such simulations are crucial for validating docking results and understanding the dynamic nature of molecular recognition. nih.gov
Molecular Docking and Protein-Ligand Interaction Modeling
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. nih.gov This method is instrumental in structure-based drug design for identifying and optimizing potential drug candidates. For this compound, docking studies can be used to screen for potential biological targets and to understand the structural basis of its activity.
The process involves placing the 3D structure of this compound into the binding site of a target protein and using a scoring function to estimate the binding affinity for different poses. Benzofuran derivatives have been investigated as potential inhibitors for various protein targets, including kinases and inflammatory proteins like interleukin-1β (IL-1β). nih.govresearchgate.net Docking studies can predict whether this compound can fit within a specific active site and form favorable interactions, providing a hypothesis for its mechanism of action at the molecular level. nih.govmdpi.com
Analysis of Binding Modes and Affinities with Macromolecular Targets
The output of a molecular docking simulation provides detailed information on the binding mode and a quantitative estimate of the binding affinity. The binding mode describes the specific orientation of the ligand and the network of non-covalent interactions it forms with the protein's active site. nih.gov For this compound, key interactions would likely involve:
Hydrogen Bonds: The hydroxyl group (-OH) and the oxygen of the methoxy group (-OCH₃) can act as hydrogen bond acceptors or donors, interacting with polar amino acid residues like serine, threonine, or glutamine.
Hydrophobic Interactions: The aromatic benzofuran ring system can form hydrophobic and π-π stacking interactions with nonpolar residues such as phenylalanine, tyrosine, and tryptophan. nih.gov
The binding affinity is estimated by a scoring function, often expressed in kcal/mol, which approximates the free energy of binding. A lower score typically indicates a more favorable binding interaction. Validating the docking protocol is essential and is often done by "redocking" the native ligand into the protein's active site; a successful protocol should reproduce the experimental binding pose with a low RMSD (typically <2.0 Å). mdpi.com
| Target Protein (Hypothetical) | Docking Score (kcal/mol) | Interacting Residues | Interaction Type |
| Protein Kinase A | -7.8 | Lys72, Glu91 | Hydrogen Bond, Electrostatic |
| Val57, Leu173 | Hydrophobic | ||
| Cyclooxygenase-2 (COX-2) | -8.2 | Arg120, Tyr355 | Hydrogen Bond |
| Leu352, Val523 | Hydrophobic | ||
| Interleukin-1β (IL-1β) | -6.9 | Gln15, Asn108 | Hydrogen Bond |
| Leu26, Phe112 | Hydrophobic, π-π Stacking |
Conformational Changes Induced by Binding
Molecular recognition is often a dynamic process involving conformational changes in both the ligand and the protein, a concept known as "induced fit." nih.gov While this compound is a relatively rigid molecule, its substituent groups (hydroxyl and methoxy) possess rotational freedom. Upon entering a protein's binding site, these groups can rotate to optimize interactions, such as forming a hydrogen bond with a specific residue.
Similarly, the protein target is not a static entity. The side chains of amino acids within the binding pocket can reorient themselves to better accommodate the ligand. nih.gov This mutual adaptation can be crucial for achieving high binding affinity and specificity. While standard docking procedures often treat the receptor as rigid, more advanced methods like flexible docking or MD simulations can capture these essential conformational adjustments, providing a more accurate picture of the binding event. nih.govmdpi.com
Advanced Computational Analysis for Intermolecular Interactions
To gain a deeper and more quantitative understanding of the intermolecular forces stabilizing a protein-ligand complex, advanced computational methods can be employed. These analyses go beyond the scoring functions of molecular docking to dissect the nature of the chemical bonds and non-covalent contacts.
Hirshfeld Surface Analysis: This method provides a graphical representation of intermolecular interactions in a crystal structure or a docked complex. It maps various properties onto a 3D surface around the molecule, allowing for the visualization and quantification of different types of contacts (e.g., hydrogen bonds, halogen bonds, C-H···π interactions). mdpi.com The resulting 2D "fingerprint plots" offer a summary of the distances and frequencies of these interactions, highlighting the most significant forces in stabilizing the structure. mdpi.com
Quantum Theory of Atoms in Molecules (QTAIM): QTAIM is a powerful method used to analyze the electron density topology of a molecular system. physchemres.org By identifying bond critical points (BCPs) between interacting atoms, QTAIM can characterize the nature and strength of interactions. For the this compound-protein complex, this analysis can be used to definitively identify hydrogen bonds and quantify their strength based on the electron density and its Laplacian at the BCP. This provides a rigorous, physics-based understanding of the bonding that complements the more heuristic models used in docking. physchemres.org
Reduced Density Gradient (RDG) Analysis for Non-Covalent Interactions
Reduced Density Gradient (RDG) analysis is a computational technique rooted in Density Functional Theory (DFT) that is instrumental in identifying and visualizing non-covalent interactions (NCIs) within a molecular system. These interactions, which include van der Waals forces, hydrogen bonding, and steric effects, are crucial in determining the molecule's three-dimensional structure, stability, and interaction with other molecules. The analysis is based on the relationship between the electron density (ρ) and its first derivative, which allows for the characterization of different types of interactions.
For this compound, RDG analysis would reveal the specific regions where non-covalent interactions are dominant. The presence of the hydroxyl and methoxy groups suggests the potential for intramolecular hydrogen bonding, a key feature that this analysis can confirm and characterize. Furthermore, van der Waals interactions, arising from temporary fluctuations in electron density, and steric repulsions between bulky groups can be mapped, providing a comprehensive picture of the forces governing the molecule's conformation. While specific RDG analysis data for this compound is not available in the cited literature, the methodology is widely applied to similar heterocyclic systems to understand their structural preferences and intermolecular association patterns.
A hypothetical RDG plot for this compound would typically display isosurfaces corresponding to different interaction types, color-coded to indicate their nature and strength. For instance, strong attractive interactions like hydrogen bonds would appear as distinct blue-colored discs, while weaker van der Waals interactions would be represented by broader, greener surfaces. Red-colored areas would indicate steric clashes or repulsive interactions.
Table 1: Hypothetical Reduced Density Gradient (RDG) Analysis Results for this compound
| Interaction Type | Sign(λ₂)ρ | Location in Molecule | Visual Representation |
| Hydrogen Bonding | Negative | Between hydroxyl H and methoxy O | Blue isosurface |
| Van der Waals | Near Zero | Aromatic rings, methyl group | Green isosurface |
| Steric Effects | Positive | Crowded regions | Red isosurface |
Electron Localization Function (ELF) and Localized Orbital Locator (LOL) Analysis
The Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are quantum chemical methods used to visualize the localization of electrons in a molecule. These analyses provide a chemically intuitive picture of electron pairs, corresponding to chemical bonds, lone pairs, and atomic cores.
Electron Localization Function (ELF) is based on the Pauli exclusion principle and provides a measure of the probability of finding an electron in the vicinity of a reference electron with the same spin. High ELF values indicate regions where electrons are highly localized, such as in covalent bonds and lone pairs. For this compound, an ELF analysis would delineate the covalent framework, showing high localization in the C-C and C-O bonds of the benzofuran core, the C-H bonds, and around the oxygen atoms, corresponding to their lone pairs.
Localized Orbital Locator (LOL) , similar to ELF, provides insight into electron localization but is based on the kinetic energy density. Regions with high LOL values correspond to areas where the kinetic energy of electrons is low, which is characteristic of localized electron pairs. This method effectively distinguishes between bonding and non-bonding regions. An LOL analysis of this compound would complement the ELF results, offering a clear depiction of the bonding structure and the spatial distribution of lone pair electrons on the oxygen atoms.
Table 2: Expected Electron Localization Function (ELF) and Localized Orbital Locator (LOL) Features for this compound
| Molecular Feature | Expected ELF/LOL Value | Interpretation |
| Covalent Bonds (C-C, C-O, C-H) | High | High degree of electron localization, indicating strong covalent character. |
| Oxygen Lone Pairs | High | Distinct regions of high electron localization corresponding to non-bonding electron pairs. |
| Aromatic System | Moderate | Delocalized electrons in the benzene (B151609) and furan (B31954) rings. |
| Atomic Cores | Very High | Tightly bound core electrons. |
Fukui Functions for Reactivity Site Prediction
Fukui functions are reactivity descriptors derived from DFT that help in predicting the most reactive sites in a molecule for electrophilic, nucleophilic, and radical attacks. nih.gov The Fukui function, ƒ(r), is defined as the derivative of the electron density with respect to the number of electrons at a constant external potential.
There are three main types of Fukui functions:
ƒ⁺(r) : for nucleophilic attack (addition of an electron). A higher value indicates a site more susceptible to attack by a nucleophile.
ƒ⁻(r) : for electrophilic attack (removal of an electron). A higher value indicates a site more susceptible to attack by an electrophile.
ƒ⁰(r) : for radical attack.
Table 3: Predicted Fukui Function Analysis for Key Atoms in this compound
| Atom/Region | Predicted ƒ⁻ (Electrophilic Attack) | Predicted ƒ⁺ (Nucleophilic Attack) | Predicted Reactivity |
| Carbon atoms in the benzene ring | High (ortho/para to substituents) | Low | Susceptible to electrophilic substitution. |
| Oxygen of the hydroxyl group | High | Low | Potential site for electrophilic attack. |
| Carbonyl carbon (if in keto-form) | Low | High | Susceptible to nucleophilic attack. |
| Oxygen of the furan ring | Moderate | Low | Moderate reactivity towards electrophiles. |
Reactivity and Reaction Mechanism Studies
Reaction Pathways Involving the Benzofuran (B130515) Ring System
The benzofuran ring is an aromatic heterocyclic system, but the fusion of the benzene (B151609) and furan (B31954) rings results in a non-uniform distribution of electron density. The furan ring is generally more electron-rich than the benzene ring, making it more susceptible to certain types of reactions.
Electrophilic Aromatic Substitution Reactions
Electrophilic aromatic substitution (SEAr) is a characteristic reaction of aromatic compounds. mdpi.com In benzofurans, the furan ring is more reactive towards electrophiles than the benzene ring. chemicalbook.com The position of electrophilic attack is directed by the stability of the resulting cationic intermediate, often referred to as a sigma complex. stackexchange.com For benzofuran itself, electrophilic attack preferentially occurs at the C2 and C3 positions of the furan ring. stackexchange.com
The presence of the methoxy (B1213986) group at the C4 position on the benzene ring is expected to influence the regioselectivity of electrophilic substitution. As an electron-donating group, it activates the benzene ring, particularly at the ortho and para positions (C5 and C7). However, the higher intrinsic reactivity of the furan ring likely means that electrophilic attack will still favor this part of the molecule. The precise outcome of such reactions would depend on the specific electrophile and reaction conditions. Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts acylation and alkylation. masterorganicchemistry.com For instance, nitration is typically carried out using a mixture of nitric acid and sulfuric acid to generate the nitronium ion (NO₂⁺) as the active electrophile. masterorganicchemistry.com
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on 4-Methoxybenzofuran-2-ol
| Position of Substitution | Predicted Reactivity | Rationale |
| C3 | Highly Favored | The electron-rich furan ring is the primary site for electrophilic attack. |
| C5 | Possible | Activated by the C4-methoxy group (ortho position). |
| C7 | Possible | Activated by the C4-methoxy group (para position). |
Nucleophilic Attack on the Benzofuran Scaffold
The electron-rich nature of the benzofuran ring system generally makes it resistant to nucleophilic aromatic substitution unless an electron-withdrawing group is present to activate the ring. In the case of this compound, the electron-donating methoxy group would further deactivate the ring towards nucleophilic attack. However, reactions with strong nucleophiles under harsh conditions, or through alternative mechanisms such as addition-elimination, might be possible, particularly if the hydroxyl group is deprotonated to form a more electron-rich phenoxide-like species.
Oxidative and Reductive Transformations
The benzofuran ring can undergo oxidative cleavage under strong oxidizing conditions. The furan ring, being more electron-rich, is typically more susceptible to oxidation than the benzene ring. researchgate.net Catalytic oxidation of benzofurans can lead to a variety of products depending on the catalyst and oxidant used. researchgate.net For example, oxidation of certain phenol (B47542) derivatives can lead to the formation of benzofuran structures. rsc.org
Reduction of the benzofuran ring system can also be achieved. Catalytic hydrogenation can reduce the furan ring to yield 2,3-dihydrobenzofuran (B1216630) derivatives. The specific conditions of the reduction (catalyst, pressure, temperature) would determine the extent of hydrogenation.
Reactivity of the 2-Hydroxyl Group
The hydroxyl group at the C2 position of this compound is a key functional group that is expected to undergo reactions typical of alcohols and phenols. It is important to note that 2-hydroxybenzofurans can exist in equilibrium with their keto tautomers, 2(3H)-benzofuranones. In this case, this compound would be in equilibrium with 4-Methoxy-2(3H)-benzofuranone. The position of this equilibrium can be influenced by the solvent and other conditions. The reactivity of the 2-hydroxyl group will be characteristic of the enol form.
Alkylation and Acylation Reactions
The hydroxyl group can be readily alkylated or acylated. Alkylation typically involves the reaction with an alkyl halide in the presence of a base to deprotonate the hydroxyl group, forming a more nucleophilic alkoxide. researchgate.net Acylation involves the reaction with an acylating agent such as an acid chloride or an acid anhydride, often in the presence of a base like pyridine (B92270) to neutralize the acidic byproduct. arkat-usa.org These reactions would lead to the formation of 2-alkoxy and 2-acyloxy derivatives, respectively.
Formation of Ethers and Esters
The alkylation and acylation reactions mentioned above are the primary methods for the formation of ethers and esters from the 2-hydroxyl group.
Ether Formation (Williamson Ether Synthesis): this compound + Base → 4-Methoxybenzofuran-2-olate 4-Methoxybenzofuran-2-olate + R-X (Alkyl halide) → 4-Methoxy-2-alkoxybenzofuran + X⁻
Ester Formation: this compound + R-COCl (Acyl chloride) → 4-Methoxy-2-acyloxybenzofuran + HCl this compound + (R-CO)₂O (Acid anhydride) → 4-Methoxy-2-acyloxybenzofuran + R-COOH
The synthesis of various substituted benzofuran esters has been documented, highlighting the utility of this functionalization. nih.gov
Table 2: Summary of Expected Reactions of the 2-Hydroxyl Group
| Reaction Type | Reagents | Product Type |
| Alkylation | Alkyl halide, Base | Ether |
| Acylation | Acyl chloride or Acid anhydride, Base | Ester |
Reactivity of the 4-Methoxy Group
The methoxy group at the 4-position of the benzofuran scaffold is a key functional group that significantly influences the molecule's chemical properties and reactivity. Its interactions are primarily categorized by its cleavage (demethylation) and its electronic effects on the aromatic ring system.
Demethylation Strategies
The conversion of a methoxy group to a hydroxyl group, known as O-demethylation, is a critical transformation in synthetic chemistry, often required when the methoxy group is used as a protecting group or when a phenol is the desired final product. Due to the stability of the methyl ether, this process often requires harsh conditions. chem-station.com Several reagents have been developed for this purpose, each with its own mechanism and optimal conditions.
Commonly employed reagents for the demethylation of aryl methyl ethers include boron tribromide (BBr₃), strong Brønsted acids like hydrobromic acid (HBr), and aluminum halides.
Boron Tribromide (BBr₃): This Lewis acid is a highly effective reagent for cleaving aryl ethers. The reaction mechanism involves the coordination of the Lewis acidic boron to the ether oxygen. This is followed by a nucleophilic attack of the bromide ion on the methyl group, proceeding through an Sₙ2 pathway to form bromomethane (B36050) and an alkoxydibromoborane intermediate. chem-station.com This intermediate is subsequently hydrolyzed during aqueous workup to yield the desired phenol. chem-station.com BBr₃ is known for its high reactivity, and reactions are typically initiated at low temperatures (e.g., -78°C to 0°C) and gradually warmed. chem-station.comresearchgate.net
Hydrobromic Acid (HBr): A 47% aqueous solution of HBr is a classic Brønsted acid-based method for demethylation. The reaction proceeds by protonation of the ether oxygen, followed by an Sₙ2 attack by the bromide anion on the adjacent methyl group, displacing the phenol. chem-station.com These reactions often require high temperatures, typically heating the substrate directly in the HBr solution to around 130°C. chem-station.com
Aluminum Halides: Lewis acids such as aluminum chloride (AlCl₃) can be used for regioselective demethylation. For instance, the demethylation of a 3',4'-dimethoxy benzoic ester of a phenol can be achieved using an excess of aluminum halide in an organic solvent to selectively cleave the 4'-methoxy group. google.com
| Reagent | General Conditions | Mechanism Notes | Key Considerations |
|---|---|---|---|
| Boron Tribromide (BBr₃) | Dichloromethane (B109758) (DCM), low temperature (-78°C to RT) | Lewis acid coordination to ether oxygen, followed by Sₙ2 attack by Br⁻. chem-station.com | Highly reactive, moisture-sensitive. chem-station.com Effective for sterically hindered ethers. |
| Hydrobromic Acid (HBr) | 47% aqueous solution, high temperature (~130°C) | Protonation of ether oxygen, followed by Sₙ2 attack by Br⁻. chem-station.com | Strongly acidic conditions, may not be suitable for acid-labile substrates. |
| Aluminum Chloride (AlCl₃) | Organic solvent (e.g., DCM), 0°C to 80°C | Lewis acid-mediated cleavage, can offer regioselectivity. google.com | Requires excess reagent; regioselectivity is substrate-dependent. google.com |
| Alkyl Thiols (e.g., 1-dodecanethiol) | High-boiling solvent (e.g., NMP), high temperature (~130°C) | Sₙ2 displacement by the thiolate anion. chem-station.com | Avoids the use of strong acids; can be useful for complex molecules. chem-station.com |
Influence on Ring Reactivity
The 4-methoxy group is a strong electron-donating group due to the resonance effect of the oxygen lone pairs with the aromatic π-system. This has a profound influence on the reactivity of the benzofuran ring, particularly the benzene portion.
The increased electron density makes the aromatic ring more susceptible to electrophilic aromatic substitution. The methoxy group is an ortho-, para-director, meaning it activates the positions ortho and para to itself for attack by electrophiles. In the case of a 4-methoxybenzofuran (B8762342) system, this would primarily activate the 5-position (ortho) and the 7-position (para). This directing effect is a fundamental principle in electrophilic aromatic substitution reactions. acs.org For instance, studies on other aromatic systems have shown that methoxy groups direct reactions like C-H amination to the more electron-rich ortho and para sites. acs.org
Furthermore, the electron-donating nature of substituents on the benzofuran core can generally enhance the biological and chemical properties of the molecule. nih.gov In synthetic contexts, the presence of an electron-rich group like methoxy can lead to higher yields in certain benzofuran-forming reactions. mdpi.com
Mechanistic Investigations of Benzofuran-Forming Reactions
The synthesis of the benzofuran core is a central topic in heterocyclic chemistry, with numerous methods developed. Mechanistic studies reveal the crucial role of catalysts and shed light on the reaction pathways. Most modern catalytic syntheses of benzofurans proceed through multi-step, or stepwise, pathways involving distinct intermediates.
Role of Catalysts (e.g., Pd, Cu, Lewis Acids)
Transition metals and Lewis acids are pivotal in many efficient benzofuran syntheses, enabling transformations that are otherwise difficult to achieve. acs.org
Palladium (Pd): Palladium catalysis is widely used for constructing the benzofuran ring. nih.gov Mechanisms often involve a sequence of well-defined organometallic steps. For example, a common strategy is the coupling of a substituted phenol with an alkyne. One proposed pathway involves an intramolecular Heck reaction, where an intermediate undergoes oxidative addition, cyclization, and reductive elimination. nih.gov Another powerful palladium-catalyzed method involves a C-H activation/oxidation tandem reaction between 2-hydroxystyrenes and iodobenzenes. rsc.org These processes are characterized by the cycling of the palladium catalyst between different oxidation states (e.g., Pd(0) and Pd(II)). acs.org
Copper (Cu): Copper catalysts are also versatile for benzofuran synthesis. nih.gov One-pot syntheses reacting o-hydroxy aldehydes, amines, and alkynes often employ a copper catalyst. nih.gov The proposed mechanism can involve the formation of an iminium ion, followed by an attack by a copper acetylide species, subsequent intramolecular cyclization, and isomerization. acs.org Other copper-mediated mechanisms proceed via a radical pathway. For example, the intramolecular dehydrogenative C-H/O-H coupling to form fused benzofurans is proposed to be initiated by a single electron transfer between the substrate and the copper catalyst, generating a radical intermediate that then cyclizes. rsc.orgsemanticscholar.org
Lewis Acids: Lewis acids like boron trifluoride diethyl etherate (BF₃·OEt₂), scandium triflate, or iron(III) chloride promote benzofuran synthesis typically by activating one of the reactants towards nucleophilic attack. acs.org For instance, an indium(III) Lewis acid can activate an alkyne, making it more susceptible to nucleophilic addition by a phenol, followed by cyclization. nih.gov In other systems, acid catalysis can lead to the formation of an oxonium ion intermediate, which then undergoes an intramolecular electrophilic attack on the aromatic ring to close the furan ring. wuxiapptec.com
| Catalyst Type | Example | Role & Key Mechanistic Steps |
|---|---|---|
| Palladium (Pd) | Pd(OAc)₂, (PPh₃)PdCl₂ | Facilitates C-C and C-O bond formation via organometallic cycles. Key steps include oxidative addition, intramolecular Heck reaction, C-H activation, and reductive elimination. nih.govacs.org |
| Copper (Cu) | CuI, CuBr, Cu(OAc)₂ | Enables cyclization through various pathways. Mechanisms can involve iminium ion intermediates, copper acetylides, or radical pathways via single electron transfer. acs.orgrsc.org |
| Lewis Acids | BF₃·OEt₂, FeCl₃, Sc(OTf)₃ | Activate substrates for cyclization. Roles include π-alkyne activation for nucleophilic attack or promoting cyclization via oxonium ion intermediates. acs.orgnih.gov |
Concerted vs. Stepwise Mechanisms
In chemical kinetics, reaction mechanisms are broadly classified as either concerted or stepwise. psiberg.com
Concerted reactions occur in a single step where all bond-breaking and bond-forming events happen simultaneously through a single transition state, without the formation of any intermediates. quora.com
Stepwise reactions proceed through two or more sequential steps, involving the formation of one or more reactive intermediates. psiberg.comquora.com
The vast majority of catalyzed benzofuran-forming reactions are described by stepwise mechanisms . The evidence for this lies in the detailed mechanistic proposals for these reactions, which consistently invoke the formation of discrete intermediates.
For instance, palladium-catalyzed syntheses are textbook examples of stepwise processes, involving distinct, often detectable, organometallic intermediates such as the Pd(II) complex formed after oxidative addition. acs.org Similarly, the copper-catalyzed reactions that proceed via iminium ions or radical species are, by definition, stepwise, as these ions and radicals are true chemical intermediates. nih.govrsc.org Mechanistic studies that trap or observe these intermediates provide strong evidence against a concerted pathway. The detailed reaction energy profiles calculated for Lewis acid-catalyzed cyclizations also show distinct energy minima corresponding to intermediates like oxonium ions, confirming a stepwise route. wuxiapptec.com
While some reactions in organic chemistry, like certain pericyclic reactions, are truly concerted, the complexity of bond reorganization required for the formation of a benzofuran ring from common starting materials, especially under the influence of a catalyst, makes a single-step, concerted pathway highly unlikely for these transformations. The catalyst's role is precisely to guide the reaction through a series of lower-energy, stepwise transformations. diva-portal.org
Structure Property Relationships in 4 Methoxybenzofuran 2 Ol and Its Analogs
Impact of Substituent Position and Nature on Molecular Conformation
The three-dimensional arrangement, or molecular conformation, of 4-Methoxybenzofuran-2-ol and its analogs is significantly influenced by the placement and chemical nature of its substituent groups. The benzofuran (B130515) core is largely planar, but the orientation of the methoxy (B1213986) (-OCH₃) and hydroxyl (-OH) groups can vary.
The position of these substituents dictates the potential for intramolecular interactions, which can lock the molecule into a preferred conformation. For instance, in analogs where methoxy and hydroxyl groups are adjacent on the benzene (B151609) ring, intramolecular hydrogen bonding can occur. This is observed in compounds like o-vanillin (2-hydroxy-3-methoxybenzaldehyde), where a moderate O-H···O hydrogen bond freezes the hydroxyl and methoxy groups in a planar arrangement with the ring researchgate.net. This interaction restricts the rotation of the substituents, thereby reducing the conformational flexibility of the molecule.
The nature of the substituents also plays a crucial role. Bulky groups can introduce steric hindrance, forcing adjacent groups to twist out of the plane of the benzofuran ring system to minimize repulsive forces. In contrast, smaller substituents like fluorine or chlorine have a lesser steric impact. Computational studies on substituted benzofurans and related heterocyclic systems demonstrate that the planarity of the molecule is a delicate balance between stabilizing electronic effects (like conjugation) and destabilizing steric repulsions. For example, the crystal structure of 2-(2-Methoxyphenyl)-1-benzofuran shows a dihedral angle of 16.67° between the benzofuran and methoxyphenyl ring systems, indicating a slight twist from full planarity researchgate.net.
Electronic Effects of the Methoxy and Hydroxyl Groups on the Benzofuran System
The electronic character of the benzofuran ring is heavily modulated by the attached methoxy and hydroxyl groups. These groups exert powerful influences through a combination of resonance and inductive effects, which in turn affects the aromaticity and electron distribution across the molecule.
Resonance and Inductive Effects
Both the hydroxyl (-OH) and methoxy (-OCH₃) groups are potent activating groups in electrophilic aromatic substitution, meaning they donate electron density to the aromatic ring system. This is primarily due to the resonance effect (+R), where a lone pair of electrons on the oxygen atom is delocalized into the π-electron system of the ring.
Resonance Effect (+R): The delocalization of the oxygen lone pair increases the electron density on the aromatic ring, particularly at the ortho and para positions relative to the substituent. This makes the ring more nucleophilic and reactive towards electrophiles.
Inductive Effect (-I): Oxygen is more electronegative than carbon, so it withdraws electron density from the ring through the sigma (σ) bond. This is a through-bond effect and is weaker than the resonance effect for -OH and -OCH₃ groups.
Generally, the hydroxyl group is a stronger activating group than the methoxy group stackexchange.com. This is because the methyl group in the methoxy substituent can slightly interfere with the resonance donation of the oxygen lone pair through hyperconjugation stackexchange.com.
Aromaticity and Electron Delocalization
Aromaticity is a key feature of the benzofuran system, arising from the cyclic, planar arrangement of atoms with a continuous loop of delocalized π-electrons youtube.com. Electron-donating groups like -OH and -OCH₃ enhance the electron density within this π-system, which can modulate the degree of aromaticity mdpi.com.
The delocalization of electrons is not confined to the benzene portion of the molecule but extends across the entire fused ring system. This extensive delocalization is a primary factor in the molecule's stability chemrxiv.orgresearchgate.net. The introduction of the electron-donating methoxy and hydroxyl groups reinforces this delocalization by feeding more electron density into the conjugated pathway. Computational methods such as Nucleus-Independent Chemical Shift (NICS) and the Para-Delocalization Index (PDI) are used to quantify these effects, showing that such substituents generally enhance the aromatic character of the ring system they are attached to mdpi.com.
Influence of Structural Modifications on Intermolecular Interactions
Structural changes to the this compound scaffold have a profound impact on how the molecules interact with each other in the solid state or in solution. These intermolecular interactions, such as hydrogen bonding and π-stacking, are critical in determining physical properties like melting point, boiling point, and solubility.
Hydrogen Bonding Propensities
The presence of a hydroxyl group makes this compound a potent hydrogen bond donor. The oxygen atoms of the hydroxyl group, the methoxy group, and the furan (B31954) ring can all act as hydrogen bond acceptors guidechem.com. This capacity allows for the formation of complex and robust hydrogen-bonded networks.
The specific arrangement of these networks depends on the relative positions of the functional groups. For example, studies on 1-(4-methoxyphenyl)-2,2-dimethylpropan-1-ol show that molecules can form dimeric motifs through hydrogen bonds between hydroxyl groups, and these dimers are then linked into chains by strong O-H···O bonds between the hydroxyl and methoxy groups of adjacent dimers nih.gov. The presence of a phenolic hydroxyl group is often crucial for biological activity, as it can form favorable interactions with target molecules nih.gov.
| Interaction Type | Typical Donor | Typical Acceptor | Significance |
|---|---|---|---|
| Strong | Hydroxyl (-OH) | Hydroxyl Oxygen, Methoxy Oxygen | Primary driver of crystal packing and self-assembly. |
| Weak | Aromatic C-H | Oxygen atoms | Contributes to the stability of the 3D network. nih.gov |
π-Stacking Interactions
The planar, aromatic benzofuran ring system readily participates in π-π stacking interactions. These are non-covalent interactions that arise from the electrostatic and dispersion forces between the electron clouds of adjacent aromatic rings. mdpi.com
| Interaction Parameter | Typical Value Range | Significance |
|---|---|---|
| Centroid-to-Centroid Distance | 3.3 - 4.1 Å | Indicates the proximity of stacked aromatic rings. mdpi.com |
| Interaction Energy | ~1-4 kJ mol⁻¹ | Quantifies the stabilizing contribution of the interaction. nih.gov |
Correlation between Structural Features and Calculated Reactivity Descriptors
The reactivity and stability of a molecule can be effectively predicted through the analysis of various calculated quantum chemical descriptors. These descriptors, derived from computational methods like Density Functional Theory (DFT), provide valuable insights into the electronic structure and, consequently, the chemical behavior of a compound. Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, ionization potential, electron affinity, chemical hardness, and the electrophilicity index.
The HOMO energy is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. A smaller HOMO-LUMO energy gap generally indicates higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. irjweb.com
In a computational study of a complex benzofuran derivative, 5-(6-hydroxy-4-methoxy-1-benzofuran-5-ylcarbonyl)-6-amino-3-methyl-1H-pyrazolo[3,4-b] pyridine (B92270), which notably features a 4-methoxy and a 6-hydroxy substituted benzofuran core, the HOMO-LUMO energy gap was calculated to be 3.732 eV. rsc.orgrsc.org This value suggests a significant degree of chemical reactivity and the potential for charge transfer within the molecule. rsc.orgrsc.org For the parent benzofuran molecule, the HOMO-LUMO energy gap is considerably larger, indicating that the presence of electron-donating substituents like methoxy and hydroxy groups, along with the extended conjugation of the pyrazolopyridine moiety, contributes to a smaller energy gap and thus, enhanced reactivity.
The following interactive table presents a hypothetical comparison of calculated reactivity descriptors for this compound and related analogs based on general principles observed in computational studies of substituted benzofurans. The values are illustrative and intended to demonstrate the expected trends.
| Compound/Analog | EHOMO (eV) | ELUMO (eV) | Energy Gap (eV) | Chemical Hardness (η) | Electrophilicity Index (ω) |
| Benzofuran | -8.5 | -0.5 | 8.0 | 4.0 | 1.25 |
| 4-Methoxybenzofuran (B8762342) | -8.2 | -0.3 | 7.9 | 3.95 | 1.35 |
| Benzofuran-2-ol | -8.0 | -0.6 | 7.4 | 3.7 | 1.45 |
| This compound | -7.8 | -0.4 | 7.4 | 3.7 | 1.50 |
This table is illustrative and based on general trends in structure-property relationships. Actual values would require specific DFT calculations for each molecule.
Structure-Property Relationships in Related Benzofuran Derivatives
Influence of Substituents at C-2, C-3, C-5, C-6, and C-7 Positions on General Molecular Behavior
Substituents at various positions of the benzofuran nucleus exert distinct electronic and steric effects that modulate the molecule's properties.
C-2 Position: The C-2 position is often a key site for substitution to influence biological activity. In a QSAR study of 1-[benzofuran-2-yl-(4-alkyl/aryl-phenyl)methyl]-1H-triazole derivatives, it was found that the nature of the substituent at the C-2 position significantly impacts the inhibitory activity against certain enzymes. nih.gov The electronic properties and the size of the substituent at this position can affect the binding affinity of the molecule to its biological target.
C-5 and C-6 Positions: Substituents on the benzene ring, particularly at the C-5 and C-6 positions, can significantly alter the electronic distribution of the entire benzofuran system. In a study on the vasodilation activity of benzofuran-based compounds, it was observed that the presence and nature of substituents on the benzene moiety were crucial for the observed pharmacological properties. mdpi.com For instance, the introduction of electron-donating groups like methoxy at these positions can increase the electron density of the ring system, potentially enhancing its interaction with biological targets.
C-7 Position: The C-7 position, being adjacent to the furan oxygen, can also play a role in modulating the electronic properties and steric profile of the molecule.
The following table summarizes the general influence of common substituents at different positions on the benzofuran core based on published QSAR studies.
| Position | Substituent Type | General Influence on Molecular Behavior |
| C-2 | Electron-withdrawing | Can enhance interactions with specific biological targets. |
| C-2 | Bulky alkyl/aryl | May provide steric hindrance or favorable hydrophobic interactions. nih.gov |
| C-5 | Electron-donating (e.g., Methoxy) | Increases electron density of the aromatic system, potentially enhancing biological activity. mdpi.com |
| C-6 | Electron-donating (e.g., Methoxy) | Similar to C-5 substitution, it can positively influence the electronic properties. |
Impact of Furan Ring Number on Binding Characteristics
The number of furan rings within a molecule can have a profound impact on its three-dimensional structure and its ability to interact with biological macromolecules, such as proteins. A comparative study of a 4-nitrophenyl-functionalized benzomonofuran (BF1) and a corresponding benzodifuran (BDF1) derivative revealed significant differences in their protein binding properties. nih.govdntb.gov.uanih.govencyclopedia.pub
The benzomonofuran derivative, BF1, was found to bind to bovine serum albumin (BSA) with a higher affinity compared to the benzodifuran derivative, BDF1. nih.govdntb.gov.uanih.govencyclopedia.pub Molecular docking studies suggested that BF1 is preferentially housed within the interior of the protein structure, while the larger and potentially more rigid benzodifuran derivative, BDF1, is predicted to bind to the albumin surface with a lower affinity. nih.govdntb.gov.uanih.gov This difference in binding affinity was also confirmed experimentally through fluorescence spectroscopy. nih.govnih.gov
Furthermore, the interaction of the benzomonofuran derivative led to a thermal stabilization of the protein, a phenomenon not observed with the benzodifuran derivative. nih.govnih.gov These findings highlight that an increase in the number of furan rings can significantly alter the binding mode and affinity of a molecule to a protein target, likely due to changes in molecular size, shape, and flexibility.
The following table provides a comparative summary of the binding characteristics of the studied benzomonofuran and benzodifuran derivatives.
| Compound | Number of Furan Rings | Binding Affinity (kD to BSA) | Predicted Binding Location | Effect on Protein Thermal Stability |
| BF1 | 1 | 28.4 ± 10.1 nM nih.govnih.gov | Interior of protein structure nih.govnih.gov | Increased stability nih.govnih.gov |
| BDF1 | 2 | 142.4 ± 64.6 nM nih.govnih.gov | Protein surface nih.govnih.gov | No significant change nih.govnih.gov |
Advanced Research Applications of 4 Methoxybenzofuran 2 Ol and Benzofuran Scaffolds Excluding Prohibited Elements
Applications in Materials Science
The unique structural and electronic properties of the benzofuran (B130515) ring system make it a valuable building block in materials science, contributing to the creation of innovative materials with tailored functionalities.
Benzofuran derivatives are increasingly utilized in polymer chemistry to synthesize novel polymeric architectures. researchgate.net These polymers often exhibit desirable properties such as thermal stability and conductivity, making them suitable for a range of applications. ontosight.aimdpi.com The incorporation of the rigid benzofuran unit into polymer backbones can enhance the material's mechanical strength and thermal resistance.
For instance, poly(benzofuran-co-arylacetic acid) has been developed, showcasing a versatile structure with functionalities that allow for the creation of cured materials with tailored properties. mdpi.com Research is ongoing to explore how modifying the polymer structure, including the use of various benzofuran monomers, can lead to materials with enhanced characteristics for specific technological needs. ontosight.ai
Table 1: Examples of Benzofuran-Containing Polymers and Their Applications
| Polymer Name/Type | Monomers | Key Properties | Potential Applications |
| Benzofuran, polymer with 1H-indene | Benzofuran, Indene | Thermal stability, Conductivity, Unique optical characteristics | Organic electronics, Nonlinear optical devices, Biomedical technology |
| Poly(benzofuran-co-arylacetic acid) | Benzofuran and arylacetic acid derivatives | Versatile molecular structure with lactone and carboxylic acid functionalities | Cured materials with tailored thermal properties |
| Benzofuran-containing polyamides, polyarylates, polybenzimidazoles, and polyesters | Various benzofuran derivatives | High-performance characteristics | Advanced materials with specific functionalities |
The semiconducting nature of certain benzofuran derivatives has led to their investigation for use in photoelectronic devices and organic field-effect transistors (OFETs). nih.gov Compounds containing the benzofuran scaffold, particularly those with extended π-conjugated systems, have shown promise as active materials in organic electronics.
Benzothieno[3,2-b]benzofuran (BTBF), a thiophene-substituted benzofuran derivative, has been identified as a crucial component in the development of highly efficient organic photovoltaics and field-effect transistors. nih.gov The planar structure of the benzofuran unit can facilitate better charge transport, a critical factor for the performance of these devices. researchgate.net Researchers have synthesized and studied various oligomers with benzofuran end-caps, demonstrating their potential as p-type semiconducting layers in OFETs.
Table 2: Performance of Benzofuran Derivatives in Field-Effect Transistors
| Benzofuran Derivative | Device Structure | Carrier Mobility (cm²/Vs) | On/Off Ratio |
| Dioctylbenzothienobenzothiophene (C8-BTBT) on h-BN | Monolayer OFET | ~10 | High |
| Ph-BTBT-10/PMMA/ZnO | Ambipolar FET | 0.11 (hole), 0.34 (electron) | Not specified |
Role in Chemical Sensing Technologies
The fluorescent properties of many benzofuran derivatives make them excellent candidates for the development of chemical sensors. These sensors can detect the presence of specific ions or molecules with high sensitivity and selectivity.
Benzofuran-based fluorescent sensors operate on the principle that the binding of an analyte to the sensor molecule alters its fluorescence properties, such as intensity or wavelength. nih.gov The electron-rich nature of the benzofuran ring system, due to the presence of the oxygen atom and the extended π-system, allows for significant interaction with electron-deficient species like metal ions. chemisgroup.us
A variety of benzofuran derivatives have been synthesized and investigated as chemosensors for different metal ions. For example, a benzofuran-β-alaninamide based chemosensor has been developed for the selective detection of Fe³⁺ ions, exhibiting a "turn-on" fluorescence response. researchgate.net Another benzofuran glycinamide (B1583983) based sensor showed a remarkable "on-off" fluorescence response towards Fe³⁺. researchgate.net Furthermore, a benzofuran derivative, bis(7-methoxybenzofuran-2-il)ketoxime (BFK), has been explored as a sensing agent in the design of optical sensors.
Table 3: Characteristics of Benzofuran-Based Fluorescent Sensors
| Sensor Compound | Target Analyte | Sensing Mechanism | Limit of Detection (LOD) |
| Benzofuran-β-alaninamide derivative | Fe³⁺ | "Turn-on" fluorescence | Not specified |
| Benzofuran glycinamide derivative | Fe³⁺ | "On-off" fluorescence | 10 nM (UV-vis), 43 nM (Fluorescence) |
| Benzofuran-2-boronic acid | Pd²⁺ | "Turn-on" fluorescence | 9.8 nM |
| Zinc-phthalocyanine with benzofuran derivative | Ag(I) | Fluorescence quenching | Not specified |
Research on Compounds for Diagnostic Imaging (Pre-clinical, Methodological)
In the field of medical diagnostics, particularly in preclinical research, benzofuran derivatives are being explored for their potential in diagnostic imaging techniques like Positron Emission Tomography (PET).
The development of radiolabeled compounds that can target specific biological molecules or pathways is a crucial aspect of diagnostic imaging. Benzofuran derivatives have been synthesized and labeled with positron-emitting isotopes for this purpose. These radiolabeled molecules can act as tracers to visualize and quantify biological processes in vivo.
For instance, a study describes the synthesis and radioiodination of 5-(2-amimo-4-styryl pyrimidine-4-yl)-4-methoxybenzofuran-6-ol, a compound structurally related to 4-Methoxybenzofuran-2-ol, for potential use as a brain imaging agent. nih.gov The synthesis involved reacting 1-[6-hydroxy-4-methoxybenzofuran-5-yl]ethanone with cinnamaldehyde, followed by a reaction with guanidine (B92328) hydrochloride. nih.gov The resulting compound was then labeled with iodine-125. nih.gov Other research has focused on developing novel ¹⁸F-labeled benzofuran derivatives for PET imaging of β-amyloid plaques in the context of Alzheimer's disease research. nih.govacs.orgacs.org
Table 4: Radiolabeled Benzofuran Derivatives for Preclinical Imaging
| Compound | Radiolabel | Target/Application | Key Findings |
| 5-(2-amimo-4-styryl pyrimidine-4-yl)-4-methoxybenzofuran-6-ol | ¹²⁵I | Brain imaging | Showed high brain uptake in preliminary in-vivo studies in normal mice. nih.gov |
| Fluorinated benzofuran derivatives | ¹⁸F | β-amyloid plaques (Alzheimer's disease) | Displayed high affinity for Aβ aggregates and good brain penetration. nih.govacs.org |
| [¹¹C]5-hydroxy-2-(4-methyaminophenyl)benzofuran | ¹¹C | Amyloid plaques (Alzheimer's disease) | Showed high binding affinity and good brain penetration in mice. nih.gov |
Evaluation of Uptake and Clearance in Model Systems
The evaluation of a compound's absorption, distribution, metabolism, and excretion (ADME) is a critical component of drug discovery and development, providing essential information on its pharmacokinetic profile. criver.compharmtech.com These studies are necessary to understand the disposition of a drug, which informs efficacy and safety. pharmtech.comnih.gov
For the broader class of benzofuran derivatives, pharmacokinetic properties are known to be influenced by their substitution patterns. For instance, modifications to the benzofuran core can significantly alter metabolic stability. nih.govnih.gov In silico models are increasingly used in the early stages of drug discovery to predict ADME properties, helping to prioritize candidates and reduce the reliance on extensive in vitro and in vivo experiments. researchgate.netnih.gov
Table 1: General Parameters Assessed in ADME Studies
| Parameter | Description |
| Absorption | The process by which a compound enters the bloodstream. Key metrics include bioavailability. |
| Distribution | The reversible transfer of a compound from the blood to various tissues of the body. |
| Metabolism | The chemical conversion of compounds into other forms (metabolites) by enzymes, primarily in the liver. |
| Excretion | The removal of the compound and its metabolites from the body, typically via urine or feces. |
This table outlines the fundamental ADME processes evaluated to determine the pharmacokinetic profile of a chemical compound.
Metabolic stability studies for other heterocyclic compounds have shown that simple substitutions can dramatically affect clearance rates. For example, studies on thiazole (B1198619) derivatives revealed that ketone reduction and demethylation were major metabolic pathways, and blocking these sites through chemical modification improved metabolic half-life. nih.govnih.gov Similar principles would apply to the evaluation of this compound, where the hydroxyl and methoxy (B1213986) groups would be anticipated sites of metabolic activity.
Development of Chemical Probes for Biological Systems
Chemical probes are indispensable tools for dissecting complex biological processes. nih.gov They are small molecules designed to interact with specific biological targets, such as proteins, to study their function in cellular or in vivo environments. The benzofuran scaffold is an attractive core for the development of such probes due to its established biological activity and its ability to be chemically modified. researchgate.net
Understanding protein-protein interactions (PPIs) is crucial for elucidating biological pathways and identifying new therapeutic targets. Molecular tools designed to study these interactions often incorporate a pharmacophore for target binding, a reporter tag for detection, and a reactive group for covalent linkage. nih.gov
Photoaffinity labeling (PAL) is a powerful technique used to map small molecule-protein interactions. nih.govnih.gov In PAL, a chemical probe is designed with a photoreactive group (e.g., a diazirine, benzophenone, or aryl azide) that, upon UV irradiation, forms a highly reactive species that covalently bonds to nearby amino acid residues of the interacting protein. nih.govresearchgate.net This allows for the identification of the protein target and the specific binding site.
While this compound itself has not been specifically reported as a molecular tool, the benzofuran nucleus is a viable scaffold for designing such probes. Its derivatives are known to bind to various proteins, including serum albumins, which can act as carriers for these compounds. encyclopedia.pubmdpi.com The design of a benzofuran-based probe would involve synthesizing a derivative that retains its binding affinity for a target protein while incorporating a photoreactive moiety and an enrichment handle, such as biotin. nih.gov
Table 2: Common Photoreactive Groups Used in Chemical Probes
| Photoreactive Group | Activating Wavelength (nm) | Reactive Intermediate | Key Features |
| Aryl Azide (B81097) | 254-300 | Nitrene | Historically used; can undergo rearrangements. |
| Benzophenone | 350-360 | Triplet Biradical | Chemically stable; less prone to rearrangement; abstracts H-atoms. |
| Aryl Diazirine | 350-380 | Carbene | Small size minimizes steric hindrance; highly reactive; short-lived. |
This table summarizes the characteristics of commonly employed photoreactive moieties in the design of photoaffinity labeling probes for studying molecular interactions. nih.govresearchgate.net
Foundational Research for Agrochemical Development
The benzofuran scaffold is a "privileged structure" not only in medicinal chemistry but also in the development of agrochemicals. mdpi.comrsc.org Its derivatives have been investigated for a range of pesticidal activities, including as insecticides, fungicides, and herbicides. researchgate.netgoogle.com
The insecticidal properties of certain benzofuran derivatives are well-documented. One of the most notable examples is Carbofuran, a carbamate (B1207046) insecticide built on a 2,3-dihydrobenzofuran (B1216630) core. ontosight.ainih.gov Carbamate insecticides function by inhibiting acetylcholinesterase, an enzyme critical for nerve function in insects. nih.gov Research has explored various benzofuran derivatives for their effects on insects, with some showing antifeedant and toxic properties. mdpi.com The efficacy of these compounds can be influenced by the insect's ability to detoxify them via microsomal oxidases. mdpi.com
Beyond insecticides, benzofuran derivatives have shown promise as antifungal agents, inhibiting the growth of various fungal species that affect crops. nih.gov The versatility of the benzofuran core allows for the synthesis of large libraries of compounds that can be screened for various agrochemical applications, making it a valuable starting point for the discovery of new crop protection agents. rsc.org
Use as Precursors for Complex Natural Product Synthesis
The benzofuran ring is a common structural motif in a multitude of complex and biologically active natural products. nih.govrsc.orgrsc.org Consequently, the synthesis of the benzofuran core is a critical step in the total synthesis of these molecules. researchgate.netacs.org Organic chemists have developed numerous strategies to construct the benzofuran scaffold, which can then be elaborated to produce intricate natural product architectures. researchgate.netacs.org
The versatility of the benzofuran scaffold makes it a valuable precursor. rsc.org For example, it is the central component of neolignans and other natural products that exhibit a wide spectrum of biological activities. rsc.org Synthetic strategies often involve the palladium-catalyzed domino cyclization/coupling processes or iodine-induced cyclizations to efficiently generate the core structure. rsc.orgresearchgate.net
Once the benzofuran precursor is synthesized, it serves as a building block for more complex targets. Notable natural products synthesized from benzofuran precursors include:
Ailanthoidol : A natural product with potential antitumor activity. researchgate.netnih.gov
Egonol and Homoegonol : Lignans with various reported biological activities. researchgate.net
Stemofuran A : Another example of a natural product built upon the benzofuran framework. researchgate.net
The ability to functionalize the benzofuran ring at various positions allows chemists to access a diverse range of natural product analogs, which is crucial for studying structure-activity relationships. researchgate.net The development of novel synthetic methods to access highly substituted benzofurans continues to be an active area of research, further expanding their utility as precursors in total synthesis. scienceopen.com
Future Research Directions and Unexplored Avenues
Development of Novel and Sustainable Synthetic Routes for 4-Methoxybenzofuran-2-ol
Current synthetic strategies for benzofuran (B130515) derivatives often involve multi-step processes. For instance, the synthesis of related structures like 6-hydroxybenzofuran can require a three-step sequence starting from a substituted salicylaldehyde. researchgate.net Future research should prioritize the development of more efficient and environmentally benign synthetic routes to this compound.
Key areas of focus could include:
One-Pot Reactions: Designing multi-component reactions that assemble the benzofuran core in a single, efficient step, thereby reducing waste and improving yield. Catalyst-free synthesis approaches, which have been successful for other complex benzofuran derivatives, could provide a valuable template. mdpi.com
Green Chemistry Principles: Employing greener solvents, reducing the use of hazardous reagents, and exploring catalytic systems (such as biocatalysis or photocatalysis) to lower the energy requirements and environmental impact of the synthesis.
Flow Chemistry: Utilizing continuous flow reactors to allow for safer, more scalable, and highly optimized production of this compound, with precise control over reaction parameters.
In-depth Mechanistic Studies of Underpinning Reactions
A thorough understanding of the reaction mechanisms involved in the synthesis of this compound is crucial for optimizing reaction conditions and maximizing yields. For related benzofuran syntheses, mechanisms such as a thermal [2+2] heterocycloaddition followed by a cycloreversion have been proposed to explain the formation of the heterocyclic ring. researchgate.net
Future mechanistic investigations should involve:
Kinetic Studies: Performing detailed kinetic analysis to understand the rate-determining steps and the influence of various catalysts and reaction conditions.
Intermediate Trapping: Utilizing spectroscopic techniques and chemical trapping experiments to identify and characterize transient intermediates, providing direct evidence for the proposed reaction pathways.
Isotopic Labeling: Employing isotopic labeling studies to trace the path of atoms throughout the reaction, confirming bond formations and cleavages as predicted by proposed mechanisms.
Advanced Computational Modeling for Precise Property Prediction
Computational chemistry offers powerful tools for predicting the properties and behavior of molecules before they are synthesized, saving significant time and resources. While molecular modeling has been applied to other benzofuran derivatives to predict their anti-tumor activities and interactions with biological targets, researchgate.net a dedicated computational study of this compound is a promising avenue.
Future computational work should focus on:
Quantum Chemical Calculations: Using methods like Density Functional Theory (DFT) to accurately predict molecular geometry, electronic structure, and spectroscopic properties.
Molecular Docking: Simulating the interaction of this compound with various biological targets to predict its potential pharmacological activity and guide the design of new derivatives. researchgate.net
Quantitative Structure-Activity Relationship (QSAR): Developing QSAR models to correlate structural features of this compound derivatives with their biological or material properties, enabling the rational design of new compounds with enhanced characteristics. researchgate.net
Exploration of this compound in Emerging Material Science Fields
While benzofurans are well-established in pharmacology, their application in material science is a largely unexplored frontier. The rigid, planar structure and the presence of heteroatoms in the this compound scaffold suggest its potential as a building block for novel functional materials.
Potential research directions include:
Organic Electronics: Investigating the potential of this compound derivatives as components in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or organic field-effect transistors (OFETs), where heterocyclic compounds are often valued for their electronic properties.
Polymer Chemistry: Using this compound as a monomer for the synthesis of novel polymers with unique thermal, optical, or mechanical properties.
Sensor Technology: Developing chemosensors based on the this compound framework, where the molecule's fluorescence or electronic properties change upon binding to specific analytes.
Design of Next-Generation Benzofuran Probes with Enhanced Specificity
Given the broad biological activities of the benzofuran class, this compound represents an excellent starting point for the design of specialized molecular probes. These probes could be used to study complex biological processes with high precision. For example, some benzofuran derivatives are known to interact with tubulin, a key protein in cell division. nih.gov
Future design efforts could include:
Fluorescent Probes: Attaching fluorophores to the this compound scaffold to create probes that can visualize biological targets or cellular events through fluorescence microscopy.
Affinity-Based Probes: Modifying the molecule to incorporate reactive groups that can covalently bind to specific enzymes or receptors, allowing for their identification and characterization within a complex biological sample.
Photoaffinity Labels: Designing probes that become reactive upon exposure to light, enabling precise control over the labeling of biological targets in space and time.
Data Table
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₉H₈O₃ guidechem.com |
| Molecular Weight | 164.16 g/mol guidechem.com |
| CAS Number | 720696-54-8 guidechem.combldpharm.com |
| Topological Polar Surface Area | 42.6 Ų guidechem.com |
| Hydrogen Bond Donor Count | 1 guidechem.com |
| Hydrogen Bond Acceptor Count | 3 guidechem.com |
| Rotatable Bond Count | 1 guidechem.com |
Q & A
Q. In crystallographic studies of this compound derivatives, how are disorder and thermal motion artifacts addressed?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
